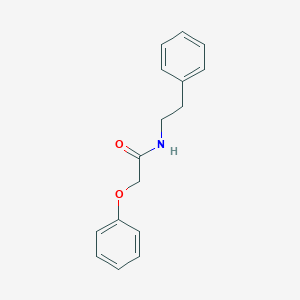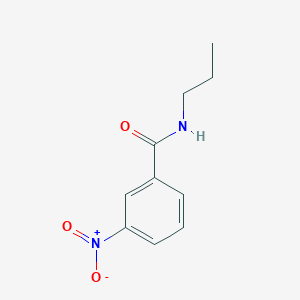![molecular formula C28H38O4 B187593 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- CAS No. 88167-08-2](/img/structure/B187593.png)
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hexanedione and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is not well understood. However, it is believed that this compound acts as a crosslinking agent, which can form covalent bonds between polymer chains. This can lead to the formation of a network structure, which can improve the mechanical and electrical properties of the polymer.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-. However, it is believed that this compound is not toxic and does not have any significant effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- in lab experiments is its high purity and good yield. This makes it a suitable compound for the synthesis of various polymers. However, one of the limitations is the lack of research on its mechanism of action and its effects on living organisms.
Future Directions
There are various future directions for the research on 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-. One of the most important directions is to understand its mechanism of action and its effects on living organisms. This can help in the development of safer and more effective polymers for various applications. Additionally, research can be conducted to explore its potential applications in other fields, such as medicine and agriculture.
Conclusion:
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- can be synthesized using various methods. One of the most common methods is the reaction between hexanedione and 4-(pentyloxy)phenylboronic acid in the presence of a palladium catalyst. This method yields a high purity product with a good yield.
Scientific Research Applications
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- has various potential applications in scientific research. One of the most common applications is in the field of materials science. This compound can be used as a building block for the synthesis of various polymers, which can be used in the production of electronic devices, such as solar cells and light-emitting diodes.
properties
CAS RN |
88167-08-2 |
|---|---|
Product Name |
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- |
Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI Key |
MHCBRILOHYOAEO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



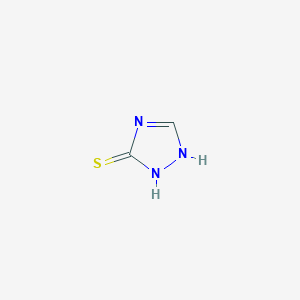
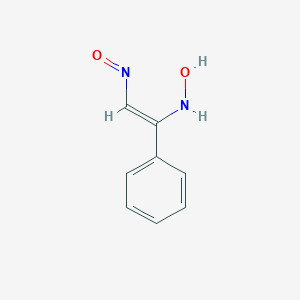
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
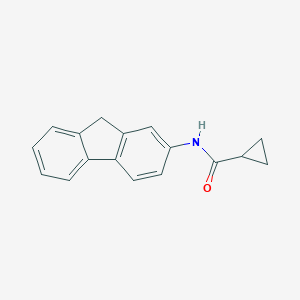
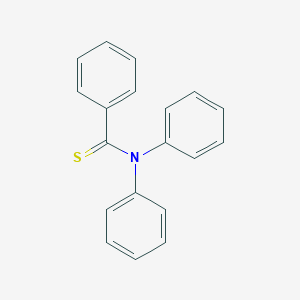
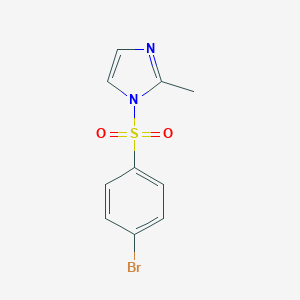
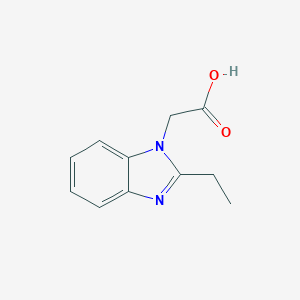
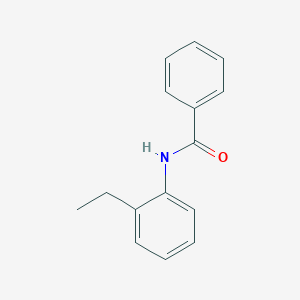
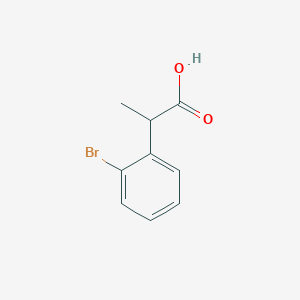
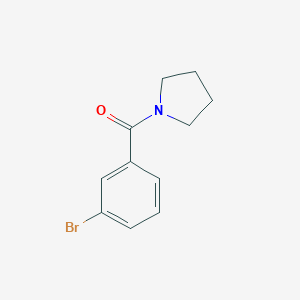
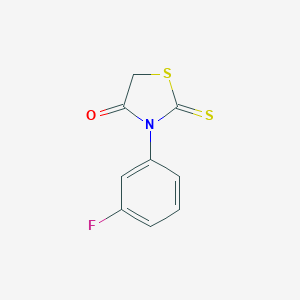
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
